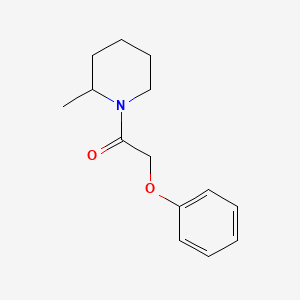
N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CPCA, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. CPCA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by CPCA leads to an increase in endocannabinoid levels, which has been shown to have various therapeutic effects.
Mécanisme D'action
N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the hydrolysis of endocannabinoids. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. The increase in endocannabinoid levels produced by this compound can activate cannabinoid receptors and modulate neurotransmitter release, leading to changes in pain perception, anxiety, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has several advantages for scientific research, including its high purity and reliability in synthesis. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, including its potential applications in the treatment of neurological disorders and its interactions with other pharmacological agents. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is synthesized through a multistep process involving the reaction of 2-chloroaniline with ethyl chloroacetate, followed by cyclization with 1,4-dioxane and subsequent hydrolysis to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-4-1-2-5-10(9)14-11(16)8-15-7-3-6-12(15)17/h1-2,4-5H,3,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZGIJOWFUVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)






